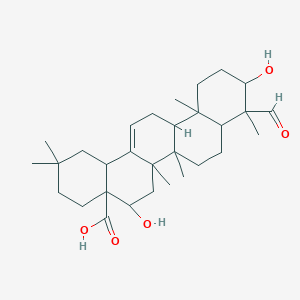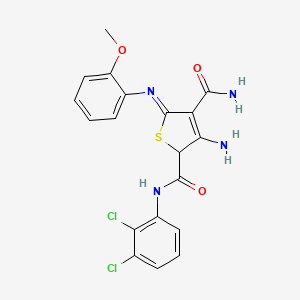![molecular formula C19H24N4O4 B1228474 4-[[(4-tert-butylphenyl)-oxomethyl]hydrazo]-N-(5-methyl-3-isoxazolyl)-4-oxobutanamide](/img/structure/B1228474.png)
4-[[(4-tert-butylphenyl)-oxomethyl]hydrazo]-N-(5-methyl-3-isoxazolyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[[(4-tert-butylphenyl)-oxomethyl]hydrazo]-N-(5-methyl-3-isoxazolyl)-4-oxobutanamide is a member of benzoic acids.
Scientific Research Applications
1. Toxicity Assessment in Human Lymphocytes and Mitochondria
A study by Razzaghi-Asl et al. (2017) examined the toxicity of 3-oxobutanamide derivatives, including N-(5-methyl-3-isoxazolyl)-3-oxobutanamide, in human lymphocytes and isolated mitochondria. This research utilized biochemical and flow cytometry assessments to reveal that exposure to these derivatives did not exhibit significant toxicity at low concentrations but showed toxicity at higher concentrations. Specifically, N-(5-methyl-3-isoxazolyl)-3-oxo butanamide exhibited marked cellular and mitochondrial toxicity, suggesting its potential for toxicity assessment in early-phase compound testing (Razzaghi-Asl et al., 2017).
2. Reactions with Aromatic and Heterocyclic Amines
Kiselev et al. (2017) explored the chemical reactions of 5-aryl- and 5-tert-butyl-3-(benzoylhydrazinylidene)furan-2,3-diones with aromatic and heterocyclic amines. They discovered the formation of 4-aryl-2-(benzoylhydrazinylidene)-4-oxobutanamides and 5,5-dimethyl-2-(benzoylhydrazinylidene)-4-oxohexanamides, which exist in a tautomeric form. This research contributes to the understanding of chemical properties and potential applications of 4-oxobutanamide derivatives in organic chemistry (Kiselev et al., 2017).
3. Antitumor Activity of Natural Product Analogs
Maftei et al. (2013) synthesized and tested natural product analogs containing the 1,2,4-oxadiazole ring for antitumor activity. They focused on compounds like 1-(4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)phenyl)pyrrolidine-2,5-dione and found significant antitumor activity in vitro. This research highlights the potential of 4-oxobutanamide derivatives in the development of new antitumor agents (Maftei et al., 2013).
4. Synthesis and Properties of Aromatic Polyhydrazides
Hsiao et al. (1999) conducted a study on the synthesis of novel polyhydrazides and poly(amide–hydrazide)s based on bis(ether benzoic acid)s derived from hydroquinone and its substituted variants. The significance of this research lies in the development of materials with potential applications in various industries due to their solubility, flexibility, and thermal properties. The study provides insights into the use of 4-oxobutanamide derivatives in the creation of new polymeric materials (Hsiao et al., 1999).
properties
Product Name |
4-[[(4-tert-butylphenyl)-oxomethyl]hydrazo]-N-(5-methyl-3-isoxazolyl)-4-oxobutanamide |
|---|---|
Molecular Formula |
C19H24N4O4 |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[2-(4-tert-butylbenzoyl)hydrazinyl]-N-(5-methyl-1,2-oxazol-3-yl)-4-oxobutanamide |
InChI |
InChI=1S/C19H24N4O4/c1-12-11-15(23-27-12)20-16(24)9-10-17(25)21-22-18(26)13-5-7-14(8-6-13)19(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,21,25)(H,22,26)(H,20,23,24) |
InChI Key |
FZHXYQJKMWDZJH-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCC(=O)NNC(=O)C2=CC=C(C=C2)C(C)(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



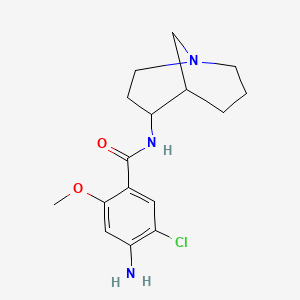
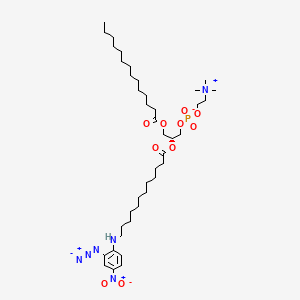
![3,3-Dimethyl-3H,7H-pyrano[2',3':6,7][1]benzofuro[3,2-c][1]benzopyran-6b,10(12bH)-diol](/img/structure/B1228399.png)
![4-[[4-(1,3-Benzothiazol-2-yl)-1-piperazinyl]-[1-(2-phenylethyl)-5-tetrazolyl]methyl]phenol](/img/structure/B1228401.png)
![6,7-diethoxy-3-[3-(2-oxo-1-pyrrolidinyl)propyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B1228403.png)
![1-Methyl-6-[(4-methyl-1-piperidinyl)sulfonyl]-3-[oxo(1-piperidinyl)methyl]-4-quinolinone](/img/structure/B1228405.png)
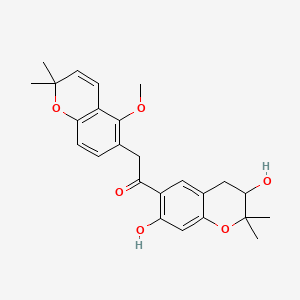
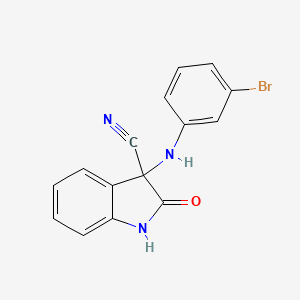
![1,2-Dimethyl-4-[ethyl(phenyl)amino]-6-(methylamino)-1-pyrimidinium](/img/structure/B1228410.png)
![2-[2-Hex-1-ynyl-6-(methylamino)-9-purinyl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B1228411.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide](/img/structure/B1228412.png)

